molecular formula C13H12BrN3O B5741614 2-(4-bromophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide

2-(4-bromophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide

Cat. No. B5741614
M. Wt: 306.16 g/mol
InChI Key: KVRVABYCFHELJH-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide is a chemical compound that belongs to the family of pyrimidine derivatives. It is commonly referred to as BPA or BPAc. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including cancer and inflammation.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide is not fully understood. However, it is believed to act through multiple pathways. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to activate the JNK pathway, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-bromophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide is that it exhibits potent anti-inflammatory and anti-tumor activity. It also has a relatively simple synthesis method, which makes it easy to produce in large quantities. However, one of the limitations of this compound is that its mechanism of action is not fully understood. In addition, more research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for research on 2-(4-bromophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to explore its mechanism of action in more detail. This could lead to the development of more potent and selective compounds. Finally, more research is needed to determine its safety and efficacy in humans, which could pave the way for its use in clinical trials.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide involves the reaction between 4-bromoaniline and 4-methyl-2-pyrimidinecarboxylic acid, followed by acetylation. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine, and a solvent, such as dimethylformamide or dichloromethane. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

Scientific Research Applications

2-(4-bromophenyl)-N-(4-methyl-2-pyrimidinyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to have anti-tumor activity by inducing apoptosis in cancer cells. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

properties

IUPAC Name

2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-9-6-7-15-13(16-9)17-12(18)8-10-2-4-11(14)5-3-10/h2-7H,8H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRVABYCFHELJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenyl)-N-(4-methylpyrimidin-2-yl)acetamide

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